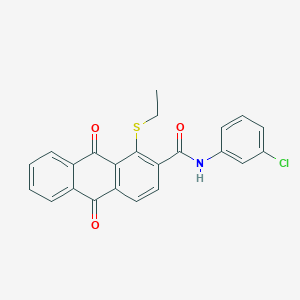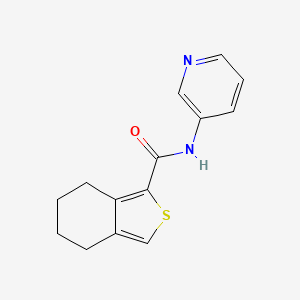
N-(3-chlorophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the anthracene core: This can be achieved through Friedel-Crafts acylation of anthracene with appropriate acyl chlorides.
Introduction of the carboxamide group: This step involves the reaction of the anthracene derivative with an amine, such as 3-chloroaniline, under suitable conditions.
Incorporation of the ethylsulfanyl group: This can be done through nucleophilic substitution reactions, where an ethylthiol group is introduced to the anthracene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the anthracene core can be reduced to form alcohols.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the anthracene core.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- N-(3-chlorophenyl)-1-(methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Uniqueness
N-(3-chlorophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H16ClNO3S |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-ethylsulfanyl-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C23H16ClNO3S/c1-2-29-22-18(23(28)25-14-7-5-6-13(24)12-14)11-10-17-19(22)21(27)16-9-4-3-8-15(16)20(17)26/h3-12H,2H2,1H3,(H,25,28) |
InChI Key |
OCMFZCXZUZBXGV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11512626.png)
![(2,4-Difluoro-benzyl)-[2-(2-methyl-1H-indol-3-yl)-ethyl]-amine](/img/structure/B11512631.png)
![3,8-Bis(1,3-benzodioxol-5-ylmethyl)-2,3,4,7,8,9-hexahydro[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B11512633.png)
![methyl 3'-(4-methylphenyl)-3,3-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11512637.png)
![2,4-Dimethyl-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11512640.png)
![2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(4-methyl-1H-imidazol-5-yl)methyl]ethanamine](/img/structure/B11512646.png)
![N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}-3-(trifluoromethyl)benzamide](/img/structure/B11512648.png)
![1-Naphthalenesulfonamide, N-[2-(1-adamantyl)ethyl]-](/img/structure/B11512666.png)
![(3E)-4-[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one](/img/structure/B11512670.png)
![2-{1-(4-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11512673.png)

![Ethyl 1,3-bis[(dimethylamino)methyl]-2-(4-nitrophenyl)indolizine-6-carboxylate](/img/structure/B11512683.png)
![(2E)-N-[2-(4-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide](/img/structure/B11512688.png)
![7-(4-chlorophenyl)-8-cyclohexyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11512693.png)
